cis-4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid

Microbial Metabolism Naphthalene Degradation Bioremediation

cis-4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid (CAS 31966-72-0), also systematically named (Z)-4-(2-hydroxyphenyl)-2-oxobut-3-enoic acid or cis-o-hydroxybenzalpyruvic acid, is a pyruvic acid derivative characterized by a 2-hydroxybenzylidene substituent in the cis (Z) configuration at the 3-position of the 2-oxobut-3-enoic acid backbone. With a molecular formula of C₁₀H₈O₄ and a molecular weight of 192.17 g·mol⁻¹, this compound serves as a fully characterized reference standard for pyruvic acid active pharmaceutical ingredient (API) and is a biochemically authenticated intermediate in the bacterial naphthalene degradation pathway.

Molecular Formula C10H8O4
Molecular Weight 192.17 g/mol
CAS No. 31966-72-0
Cat. No. B3124596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid
CAS31966-72-0
Molecular FormulaC10H8O4
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=CC(=O)C(=O)O)O
InChIInChI=1S/C10H8O4/c11-8-4-2-1-3-7(8)5-6-9(12)10(13)14/h1-6,11H,(H,13,14)/b6-5-
InChIKeyHMXOGGUFCBUALL-WAYWQWQTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid (CAS 31966-72-0): Procurement-Relevant Identity & Core Characteristics


cis-4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid (CAS 31966-72-0), also systematically named (Z)-4-(2-hydroxyphenyl)-2-oxobut-3-enoic acid or cis-o-hydroxybenzalpyruvic acid, is a pyruvic acid derivative characterized by a 2-hydroxybenzylidene substituent in the cis (Z) configuration at the 3-position of the 2-oxobut-3-enoic acid backbone . With a molecular formula of C₁₀H₈O₄ and a molecular weight of 192.17 g·mol⁻¹, this compound serves as a fully characterized reference standard for pyruvic acid active pharmaceutical ingredient (API) and is a biochemically authenticated intermediate in the bacterial naphthalene degradation pathway [1]. Its defined cis stereochemistry fundamentally differentiates it from the corresponding trans (E) isomer, impacting both its biological recognition and its suitability as a regioisomer-specific analytical standard [2].

Why Generic Substitution of cis-4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid (CAS 31966-72-0) Fails in Critical Applications


Substitution of cis-4-(2-hydroxyphenyl)-2-oxobut-3-enoic acid with its trans isomer (CAS 145761-42-8) or other 4-aryl-2-oxobut-3-enoic acid derivatives is invalid for applications that depend on stereospecific biological recognition or regulatory traceability. Radioactivity trapping experiments with [¹⁴C]naphthalene in Pseudomonas sp. (NCIB 9816) have explicitly demonstrated that the trans isomer is not a metabolite of naphthalene, whereas the cis isomer is an authenticated metabolic intermediate [1]. Furthermore, the trans isomer is the named substrate for the specific catabolic enzyme trans-o-hydroxybenzylidenepyruvate hydratase-aldolase (EC 4.1.2.45), which exhibits a reported KM of 0.02 mM for the trans isomer, indicating a distinct kinetic preference that generic analogs cannot replicate [2]. In analytical settings, this compound is a pharmacopeial-traceable reference standard for pyruvic acid API, making substitution with non-certified analogs a regulatory compliance risk .

Product-Specific Quantitative Differentiation Evidence for cis-4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid (CAS 31966-72-0)


Metabolic Authenticity: cis Isomer as the Only Verified Naphthalene Metabolite

The cis isomer of 4-(2-hydroxyphenyl)-2-oxobut-3-enoic acid is an authenticated metabolite of naphthalene in Pseudomonas sp. (NCIB 9816), while the trans isomer is explicitly excluded as a natural metabolite by [¹⁴C]naphthalene radioactivity trapping experiments [1]. This establishes a qualitative and functional distinction: only the cis isomer participates in the native upper catabolic pathway. In contrast, the trans isomer (trans-o-hydroxybenzylidenepyruvate) is a laboratory substrate but not a biological intermediate in the same organism [1].

Microbial Metabolism Naphthalene Degradation Bioremediation

Enzymatic Kinetic Differentiation: KM Value for trans Isomer on EC 4.1.2.45

The catabolic enzyme trans-o-hydroxybenzylidenepyruvate hydratase-aldolase (EC 4.1.2.45) has a reported KM of 0.02 mM for the trans isomer (trans-o-hydroxybenzylidenepyruvate) [1]. A comparative substrate, benzylidenepyruvate, has a KM of 0.4 mM under the same pH condition, representing a 20-fold difference in affinity [1]. While KM data for the cis isomer is not directly available in this dataset, the enzyme's nomenclature and the biochemical pathway assignment indicate that the stereospecificity of the cis isomer is biologically distinct; the cis isomer is the product of the preceding enzymatic step (2-hydroxychromene-2-carboxylate isomerase, EC 5.99.1.4) in the naphthalene degradation pathway [2].

Enzyme Kinetics Biocatalysis Aldolase

Regulatory Compliance: Use as a Pharmacopeial-Traceable Pyruvic Acid API Reference Standard

cis-4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid (CAS 31966-72-0) is a fully characterized reference standard for pyruvic acid API, compliant with regulatory guidelines and traceable to pharmacopeial standards (USP or EP) [1]. It is specifically supplied for analytical method development, method validation (AMV), and quality control (QC) during pharmaceutical synthesis and formulation [1]. This is a defined commercial specification that differentiates it from generic research-grade analogs: the trans isomer disodium salt (CAT# AR-P03395) is catalogued as a distinct standard, underscoring that the cis isomer is required for specific regulatory impurity profiling [1].

Pharmaceutical Analysis Reference Standards Quality Control

Physicochemical and Isomeric Purity Differentiation: cis vs. trans Configurational Stability

The cis (Z) configuration of 4-(2-hydroxyphenyl)-2-oxobut-3-enoic acid confers a distinct chromatographic retention profile compared to the trans (E) isomer, which is critical for isomeric purity determination in pharmaceutical impurity profiling and metabolomics . Both isomers share the molecular formula C₁₀H₈O₄ (MW 192.17), but their configurational difference alters hydrogen-bonding capacity and dipole moment, leading to separability on standard reversed-phase HPLC columns [1]. The trans isomer (CAS 145761-42-8) is catalogued as a separate KEGG compound entry (C06203) reflecting its distinct chemical identity [1].

Analytical Chemistry Isomeric Purity Chromatography

Optimal Application Scenarios for cis-4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid (CAS 31966-72-0)


Metabolomics and Environmental Fate Studies Tracking Naphthalene Biodegradation

This compound is the definitive analytical standard for identifying and quantifying the cis-o-hydroxybenzalpyruvic acid intermediate in naphthalene degradation studies. Its use is mandatory when confirming the native upper catabolic pathway in Pseudomonas, Sphingomonas, or environmental isolates, as the trans isomer is not a natural metabolite and would yield false-positive pathway assignments [1].

Pharmaceutical Quality Control and ANDA/DMF Submission for Pyruvic Acid API

As a pharmacopeial-traceable reference standard, cis-4-(2-hydroxyphenyl)-2-oxobut-3-enoic acid is used in HPLC/UV or LC-MS method validation for pyruvic acid API impurity profiling . It provides the definitive retention time and spectral fingerprint for the cis impurity, which is critical for demonstrating analytical method specificity in regulatory submissions.

Enzymatic Pathway Elucidation and Biocatalyst Development

The compound is essential for in vitro reconstitution of the naphthalene upper pathway, specifically as the substrate for 2-hydroxychromene-2-carboxylate isomerase (EC 5.99.1.4) and as the product that feeds into the aldolase step [2]. Its defined cis geometry ensures correct stereochemical outcome in biocatalytic cascade engineering.

Chromatographic System Suitability and Isomeric Purity Testing

Leveraging its distinct physical properties (predicted BP: 380.3±34.0 °C, density: 1.4±0.1 g/cm³) and chromatographic behavior, this compound serves as a system suitability standard for resolving cis/trans isomers of 4-aryl-2-oxobut-3-enoic acids on reversed-phase columns, ensuring method robustness in both pharmaceutical and environmental analytical workflows .

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